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Abstract
ACH-000143 is a novel, potent, and peripherally preferred agonist of the melatonin receptors

MT1 and MT2. This technical guide delves into the core mechanisms by which ACH-000143 is

understood to influence the circadian rhythm. By activating melatonin signaling pathways,

ACH-000143 modulates the expression of core clock genes, offering a promising therapeutic

avenue for metabolic diseases linked to circadian disruption. This document provides a

comprehensive overview of the available quantitative data, detailed experimental protocols,

and the underlying signaling pathways.

Introduction: Circadian Rhythm and Melatonin
Signaling
The circadian rhythm is an endogenous, approximately 24-hour cycle that governs a wide array

of physiological and behavioral processes.[1] This internal timekeeping mechanism is

orchestrated by a master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus and

synchronized with the external light-dark cycle.[1] The SCN, in turn, coordinates peripheral

clocks present in virtually all tissues, ensuring the temporal organization of metabolism,

hormone secretion, and cell cycle.[2]
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At the molecular level, the circadian clock is driven by a transcription-translation feedback loop

involving a set of core clock proteins. The positive limb of this loop is driven by the heterodimer

of CLOCK (Circadian Locomotor Output Cycles Kaput) and BMAL1 (Brain and Muscle Aral-

hydrocarbon receptor Nuclear Translocator-like 1). This complex binds to E-box elements in the

promoters of the Period (PER1, PER2, PER3) and Cryptochrome (CRY1, CRY2) genes,

activating their transcription.[3] The PER and CRY proteins then form a complex in the

cytoplasm, translocate back into the nucleus, and inhibit the activity of the CLOCK/BMAL1

complex, thus repressing their own transcription and completing the negative feedback loop.[3]

Melatonin, a hormone primarily synthesized and secreted by the pineal gland during the night,

is a key hormonal output of the SCN and a critical regulator of the circadian system.[2][4] It

exerts its effects through two high-affinity G-protein coupled receptors (GPCRs), MT1 and MT2.

[2] ACH-000143 is a synthetic agonist that targets these receptors with high potency.[5][6]

ACH-000143: A Potent Melatonin Receptor Agonist
ACH-000143 is a benzimidazole derivative identified as a potent and orally active agonist of

both MT1 and MT2 receptors.[5][6] Its peripherally preferred distribution makes it an attractive

candidate for targeting metabolic diseases associated with circadian disruption in peripheral

tissues like the liver.[5]

Quantitative Data
The following table summarizes the in vitro potency of ACH-000143 at the human MT1 and

MT2 receptors.

Parameter ACH-000143
Reference Compound

(Melatonin)

MT1 EC50 (nM) 0.06 ~0.1

MT2 EC50 (nM) 0.32 ~0.4

MT1 Ki (nM)
Not explicitly reported for ACH-

000143
Varies by study

MT2 Ki (nM)
Not explicitly reported for ACH-

000143
Varies by study
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EC50 (half-maximal effective concentration) values were determined using functional assays in

CHO cells expressing human MT1 or MT2 receptors.[5] Ki (inhibition constant) values are

typically determined through radioligand binding assays.

Signaling Pathways of ACH-000143 in Circadian
Regulation
ACH-000143 influences the circadian rhythm by activating the melatonin receptor signaling

cascade. The primary mechanism involves the modulation of intracellular cyclic AMP (cAMP)

levels, which in turn impacts the expression of core clock genes.
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Caption: Signaling pathway of ACH-000143 in regulating circadian gene expression.

Pathway Description:
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Receptor Binding and Activation: ACH-000143 binds to and activates the MT1 and MT2

receptors on the cell surface.[5]

G-Protein Coupling: Both MT1 and MT2 are coupled to inhibitory G-proteins (Gαi/o).[2]

Inhibition of Adenylyl Cyclase: Upon receptor activation, the Gαi subunit dissociates and

inhibits the enzyme adenylyl cyclase.[2]

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the

intracellular concentration of the second messenger cyclic AMP (cAMP).[7]

Modulation of PKA and CREB Activity: The reduction in cAMP levels leads to decreased

activity of Protein Kinase A (PKA). PKA is known to phosphorylate and activate the cAMP

response element-binding protein (CREB), a transcription factor that can modulate the

expression of clock genes, including Per1.[8] By decreasing PKA activity, ACH-000143 can

influence the transcriptional activity of CREB.

Regulation of Core Clock Gene Expression: The modulation of CREB activity, along with

other potential downstream effectors of melatonin signaling, can alter the expression of core

clock genes. For instance, melatonin has been shown to induce the expression of Cry1 and

suppress the expression of Per1 in the pars tuberalis.[9] In the liver, melatonin treatment has

been observed to restore the expression levels of BMAL1, CLOCK, PER1/2, and CRY1/2 in

a model of circadian disruption.[10]

Experimental Workflow for In Vitro Analysis
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Caption: Workflow for assessing ACH-000143's effect on circadian gene expression in vitro.
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Experimental Protocols
Melatonin Receptor Binding Assay (Radioligand
Competition)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a compound

like ACH-000143 to MT1 and MT2 receptors.

Materials:

Cell membranes from CHO cells stably expressing human MT1 or MT2 receptors.

Radioligand: 2-[125I]iodomelatonin.

ACH-000143 (or other test compounds) at various concentrations.

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

Non-specific binding control: Melatonin (10 µM).

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of ACH-000143 in the binding buffer.

In a 96-well plate, add the cell membranes (e.g., 10-20 µg of protein per well).

Add the various concentrations of ACH-000143 or the vehicle control.

For determining non-specific binding, add 10 µM melatonin.

Add a fixed concentration of 2-[125I]iodomelatonin to all wells.

Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes) to reach equilibrium.
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of ACH-000143 that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Circadian Gene Expression Analysis
This protocol describes how to assess the effect of ACH-000143 on the expression of core

clock genes in cultured cells.

Materials:

Peripheral cell line (e.g., HepG2 human hepatoma cells).

Cell culture medium and supplements.

Dexamethasone.

ACH-000143.

RNA extraction kit.

qRT-PCR reagents and primers for PER2, CRY1, BMAL1, CLOCK, and a housekeeping

gene (e.g., GAPDH).

Procedure:

Cell Culture and Synchronization:
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Culture the cells to confluency.

To synchronize the circadian rhythms of the cells, replace the medium with a medium

containing dexamethasone (e.g., 100 nM) and incubate for 2 hours.

After 2 hours, remove the dexamethasone-containing medium and replace it with a fresh,

serum-free medium. This time point is considered Zeitgeber Time 0 (ZT0).

Treatment:

At a specific ZT (e.g., ZT12), treat the cells with different concentrations of ACH-000143 or

a vehicle control.

Time-Course Sample Collection:

Starting from ZT0, harvest cells at regular intervals (e.g., every 4 hours) for a total of 48

hours.

RNA Extraction and qRT-PCR:

Extract total RNA from the harvested cells at each time point using a commercial kit.

Synthesize cDNA from the extracted RNA.

Perform qRT-PCR to quantify the relative mRNA levels of the target clock genes.

Normalize the expression levels to the housekeeping gene.

Data Analysis:

Plot the relative mRNA expression of each gene over time.

Analyze the data for changes in rhythmicity, amplitude, and phase of the clock gene

expression in the ACH-000143-treated groups compared to the control group.

In Vivo Study in Diet-Induced Obese Rats (Summary of
Preclinical Protocol)
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The following is a summary of the in vivo experimental design used to evaluate the efficacy of

ACH-000143 in a model of metabolic disease.[5][11]

Animal Model:

Male Sprague-Dawley rats.

Obesity induced by a high-fat diet (HFD) for a specified period (e.g., 8-10 weeks).

Treatment Groups:

Vehicle control group (receiving the formulation vehicle).

ACH-000143 treated groups (e.g., 10 mg/kg and 30 mg/kg, administered orally once daily).

Positive control group (e.g., a clinically relevant comparator drug).

Duration of Treatment:

Two months.[5]

Key Parameters Measured:

Body Weight and Food Intake: Monitored regularly throughout the study.

Metabolic Parameters: At the end of the study, blood samples are collected for the analysis

of glucose, insulin, triglycerides, and other relevant metabolic markers.

Liver Histology: Livers are collected, weighed, and processed for histological analysis to

assess steatosis (fat accumulation).

Gene Expression Analysis (Optional but Recommended): Liver tissue can be collected at

different time points throughout a 24-hour cycle at the end of the study to analyze the

expression of circadian clock genes and genes involved in lipid metabolism.

Formulation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://www.researchgate.net/publication/349136223_Discovery_of_ACH-000143_A_Novel_Potent_and_Peripherally_Preferred_Melatonin_Receptor_Agonist_that_Reduces_Liver_Triglycerides_and_Steatosis_in_Diet-Induced_Obese_Rats
https://www.benchchem.com/product/b8143701?utm_src=pdf-body
https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00627
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8143701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACH-000143 can be formulated in a vehicle suitable for oral administration, such as 1%

DMSO, 1% Tween 80, and 98% distilled water with 0.2% HPMC.[5]

Conclusion and Future Directions
ACH-000143 is a potent melatonin receptor agonist with a clear role in modulating the

circadian system. Its mechanism of action, initiated by the activation of MT1 and MT2 receptors

and the subsequent reduction in cAMP levels, leads to the regulation of core clock gene

expression in peripheral tissues. The preclinical data in diet-induced obese rats demonstrate its

potential for treating metabolic disorders associated with circadian disruption.

Future research should focus on elucidating the precise downstream molecular targets that link

the melatonin signaling pathway to the core clock machinery in different peripheral tissues.

Further in vivo studies are warranted to explore the long-term efficacy and safety of ACH-
000143 and its impact on the synchronization of peripheral clocks. Understanding these

detailed mechanisms will be crucial for the successful clinical development of ACH-000143 and

other chronotherapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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